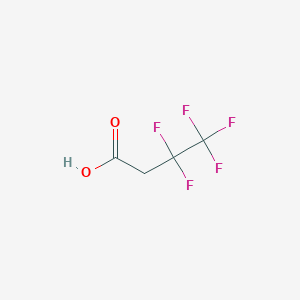

3,3,4,4,4-ペンタフルオロブタン酸

説明

3,3,4,4,4-Pentafluorobutanoic acid is a fluorinated organic compound that is part of a broader class of perfluorinated carboxylic acids. While the provided papers do not directly discuss 3,3,4,4,4-pentafluorobutanoic acid, they do provide insights into related fluorinated compounds and their unique properties. For instance, tris(pentafluorophenyl)borane is a boron Lewis acid known for its role in Ziegler-Natta chemistry and has been used in various organic and organometallic reactions due to its strong Lewis acidity . Similarly, derivatives of pentafluorosulfanyl benzoic acid have been synthesized and characterized, indicating the interest in fluorinated compounds for their special chemical properties . The crystal structure of 3-pentafluorothiopropionic acid has been reported, which forms a dimeric unit through strong hydrogen bonds, showcasing the structural characteristics that can be expected in fluorinated acids .

Synthesis Analysis

The synthesis of fluorinated organic compounds often involves multiple steps, including functional group transformations and oxidations. For example, the synthesis of pentafluorosulfanyl benzoic acid derivatives starts from nitro derivatives, which are reduced to anilines, followed by conversion to bromides and then to the formyl group before being oxidized to benzoic acids . Although the exact synthesis of 3,3,4,4,4-pentafluorobutanoic acid is not detailed in the provided papers, similar methodologies could potentially be applied, with adjustments for the specific structure of the target molecule.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often unique due to the presence of fluorine atoms. Fluorine's high electronegativity can influence the geometry and electronic distribution within the molecule. The X-ray structure of 3-pentafluorothiopropionic acid reveals a dimeric unit with molecules held together by hydrogen bonds, which could suggest that 3,3,4,4,4-pentafluorobutanoic acid may also exhibit interesting structural features such as strong intermolecular interactions .

Chemical Reactions Analysis

Fluorinated compounds are known to participate in a variety of chemical reactions. Tris(pentafluorophenyl)borane, for instance, is involved in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions . These reactions demonstrate the reactivity of fluorinated compounds and their potential as catalysts or reagents in organic synthesis. The specific reactivity of 3,3,4,4,4-pentafluorobutanoic acid would depend on its structure and the electronic effects of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. These properties include high thermal and chemical stability, as well as unique electronic and steric effects. The strong electronegativity of fluorine often leads to high bond strengths and can affect the acidity of carboxylic acids. For example, the dimeric structure of 3-pentafluorothiopropionic acid in the solid state suggests strong intermolecular forces, which could also be expected in the physical properties of 3,3,4,4,4-pentafluorobutanoic acid .

科学的研究の応用

化学合成

3,3,4,4,4-ペンタフルオロブタン酸は、化学合成において広く用いられています . その独特な構造と性質から、様々な化学化合物の合成における貴重な試薬となっています .

生体材料

ポリ乳酸の合成および生物学的応用において言及されています . ポリ乳酸は、米国食品医薬品局 (FDA) によって生体材料として承認されている生分解性で環境に優しいポリマーです . 3,3,4,4,4-ペンタフルオロブタン酸は、このような材料の合成または改変に使用される可能性があります .

薬物送達システム

3,3,4,4,4-ペンタフルオロブタン酸を用いて合成または改変される可能性のあるポリ乳酸は、薬物送達において重要な役割を果たしています . これは、体内で薬物を運搬および放出できる生分解性構造を作成するために使用されます .

インプラント

ポリ乳酸は、インプラントの作成にも使用されます . 3,3,4,4,4-ペンタフルオロブタン酸がポリ乳酸の合成または改変に関与する可能性があることから、このようなインプラントの開発に間接的に貢献する可能性があります .

組織工学

ポリ乳酸は、組織工学で使用されています . 3,3,4,4,4-ペンタフルオロブタン酸がポリ乳酸の合成または改変に関与している場合、この分野の進歩に間接的に貢献する可能性があります .

安全性と取り扱い

3,3,4,4,4-ペンタフルオロブタン酸の安全性データは、それが強酸であることを示しています . この情報は、研究用途における取り扱いと保管の考慮事項にとって重要です .

作用機序

Mode of Action

It is known that strong acids like this compound can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Result of Action

Strong acids like this compound can cause coagulation necrosis, which is a form of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3,4,4,4-pentafluorobutanoic Acid. For instance, it poses a slight fire hazard when exposed to heat or flame. It may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes .

Safety and Hazards

3,3,4,4,4-pentafluorobutanoic acid is classified as a dangerous substance. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .

特性

IUPAC Name |

3,3,4,4,4-pentafluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLNQGHDUGHTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5CH2COOH, C4H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 2:2 FTCA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032879 | |

| Record name | 3,3,4,4,4‐Pentafluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380-60-9 | |

| Record name | 3,3,4,4,4‐Pentafluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,4-pentafluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)